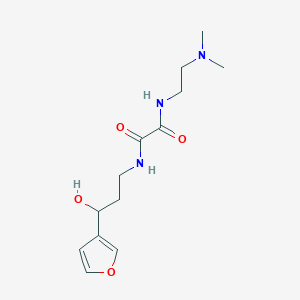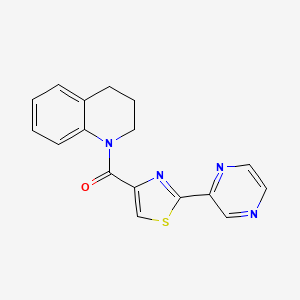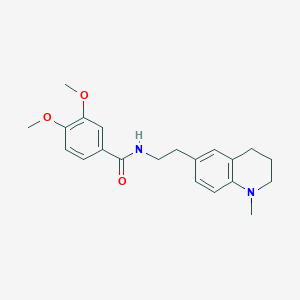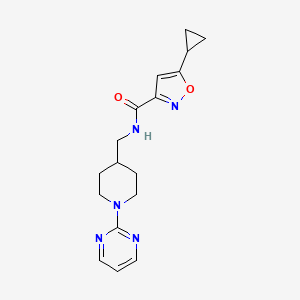
5-bromo-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related sulfonamide compounds involves various steps, including nucleophilic substitution, cyclization, and coupling reactions. For instance, certain sulfonamide derivatives have been synthesized through Suzuki cross-coupling reactions, indicating the importance of palladium catalysis in forming these complex molecules. This synthesis approach is relevant for creating thiophene sulfonamide derivatives, showcasing a method that could potentially apply to the synthesis of our target compound (Noreen et al., 2017).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be characterized using techniques such as FT-IR, 1H NMR, and X-ray crystallography. These methods provide insight into the bonding and configuration of the molecules. For example, the crystal structure and absolute configurations of sulfonamide enantiomers have been explored, revealing the influence of stereochemistry on their biological activities (Zhou et al., 2015).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, including coupling and cyclization, which are crucial for their synthesis and modification. For instance, the coupling of 3-bromopyridine and sulfonamides, catalyzed by CuI, showcases the reactivity of these compounds towards forming N-substituted secondary and tertiary sulfonamides (Han, 2010).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. The structural characterisation of metal complexes containing sulfonamide groups reveals insights into their coordination chemistry and potential as ligands in metal complexes (Sousa et al., 2001).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Compounds with structural similarities to "5-bromo-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide" have been synthesized and evaluated for their antimicrobial properties. For example, new heterocyclic compounds containing a sulfonamido moiety have been developed as potential antibacterial agents, demonstrating high activities against various bacterial strains (Azab, Youssef, & El-Bordany, 2013). This highlights the compound's potential application in addressing bacterial infections.
Anticancer and Antiproliferative Activity
Research has also focused on the synthesis of novel pyrimidine derivatives, showing significant antiproliferative activity against selected human cancer cell lines (Awad et al., 2015). This indicates the role of sulfonamide derivatives in cancer treatment, providing a pathway for the development of new anticancer drugs.
Multi-Target Pharmacological Properties
Further studies have identified N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines as compounds with selectivity for the 5-HT7 receptor, exhibiting antidepressant-like and pro-cognitive properties. This demonstrates the compound's versatility and potential in the treatment of central nervous system disorders (Canale et al., 2016).
Synthesis of Heterocyclic Compounds
The compound and its derivatives serve as key intermediates in the synthesis of various heterocyclic compounds, which have shown potent antimicrobial and antitumor evaluations. Such synthetic versatility underscores the potential of these compounds in medicinal chemistry for developing new therapeutic agents with diverse biological activities (Mohareb, Ibrahim, & Wardakhan, 2016).
Eigenschaften
IUPAC Name |
5-bromo-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O2S2/c1-11-10-13(12-4-6-17-7-5-12)19-20(11)9-8-18-24(21,22)15-3-2-14(16)23-15/h2-7,10,18H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMSCUIPTULBQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=CC=C(S2)Br)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate](/img/structure/B2494264.png)
![N-(3,4-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2494266.png)



![5-[4-(Pyrrolidine-1-sulfonyl)-phenyl]-[1,3,4]oxadiazole-2-thiol](/img/structure/B2494271.png)


![N,N-dimethyl-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-sulfonamide](/img/structure/B2494277.png)

![4-[(2,4-difluoroanilino)methylidene]-3-phenyl-1H-pyrazol-5-one](/img/structure/B2494282.png)


![N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2494287.png)